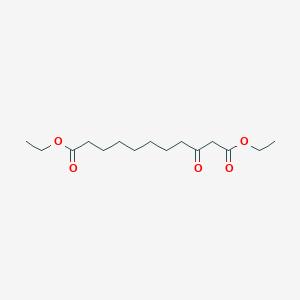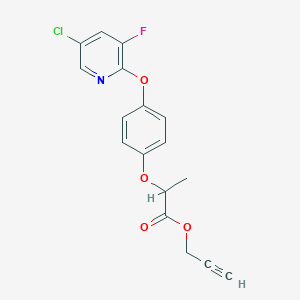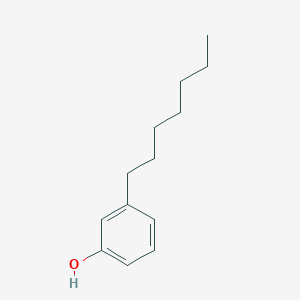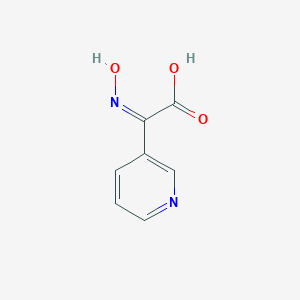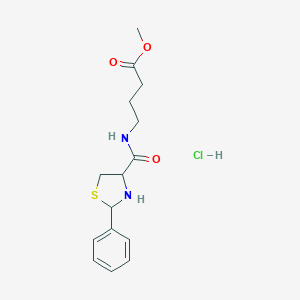
4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochloride, also known as PPARγ agonist, is a chemical compound that has been extensively studied for its potential therapeutic applications. PPARγ stands for Peroxisome proliferator-activated receptor gamma, which is a type of nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.
作用機序
4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochlorideγ agonist works by binding to and activating 4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochlorideγ receptors, which are found in various tissues throughout the body, including adipose tissue, liver, and skeletal muscle. Once activated, 4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochlorideγ receptors regulate the expression of genes involved in glucose and lipid metabolism, inflammation, and cell growth and differentiation.
生化学的および生理学的効果
4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochlorideγ agonist has a number of biochemical and physiological effects, including improving insulin sensitivity, reducing inflammation, and promoting lipid metabolism. It has also been shown to have neuroprotective properties and may be useful in the treatment of Alzheimer's disease and other neurodegenerative disorders.
実験室実験の利点と制限
One of the advantages of using 4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochlorideγ agonist in lab experiments is its specificity for 4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochlorideγ receptors, which allows for targeted modulation of gene expression. However, one of the limitations is that 4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochlorideγ agonist can have off-target effects, which may complicate interpretation of experimental results.
将来の方向性
There are a number of future directions for research on 4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochlorideγ agonist, including investigating its potential therapeutic applications in a variety of diseases, exploring its mechanisms of action, and developing more specific and potent agonists. In addition, there is growing interest in the use of 4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochlorideγ agonist in combination with other drugs to enhance therapeutic efficacy.
合成法
4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochlorideγ agonist can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and combinatorial chemistry. One of the most commonly used methods involves the reaction of 2-phenyl-4-thiazolidinone with bromoacetic acid methyl ester in the presence of a base such as sodium hydride. The resulting intermediate is then treated with 4-aminobutanoic acid and a coupling reagent such as N,N'-dicyclohexylcarbodiimide to yield the final product.
科学的研究の応用
4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochlorideγ agonist has been extensively studied for its potential therapeutic applications in a variety of diseases, including diabetes, obesity, cancer, and neurodegenerative disorders. It has been shown to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism. In addition, 4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochlorideγ agonist has been shown to have neuroprotective properties and may be useful in the treatment of Alzheimer's disease and other neurodegenerative disorders.
特性
CAS番号 |
106086-23-1 |
|---|---|
製品名 |
4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochloride |
分子式 |
C15H21ClN2O3S |
分子量 |
344.9 g/mol |
IUPAC名 |
methyl 4-[(2-phenyl-1,3-thiazolidine-4-carbonyl)amino]butanoate;hydrochloride |
InChI |
InChI=1S/C15H20N2O3S.ClH/c1-20-13(18)8-5-9-16-14(19)12-10-21-15(17-12)11-6-3-2-4-7-11;/h2-4,6-7,12,15,17H,5,8-10H2,1H3,(H,16,19);1H |
InChIキー |
XRELFAGRJLWRIF-UHFFFAOYSA-N |
SMILES |
COC(=O)CCCNC(=O)C1CSC(N1)C2=CC=CC=C2.Cl |
正規SMILES |
COC(=O)CCCNC(=O)C1CSC([NH2+]1)C2=CC=CC=C2.[Cl-] |
同義語 |
methyl 4-[(2-phenyl1-thia-3-azoniacyclopentane-4-carbonyl)amino]butano ate chloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



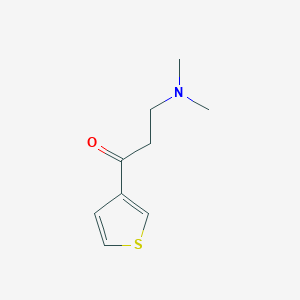

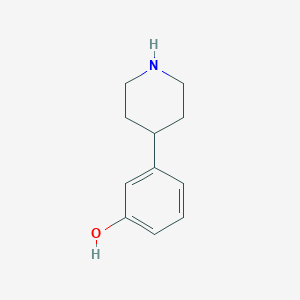
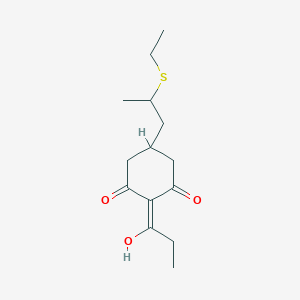
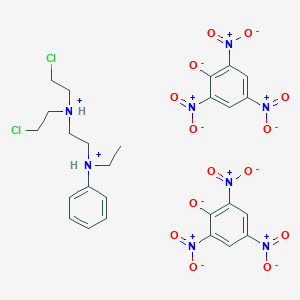
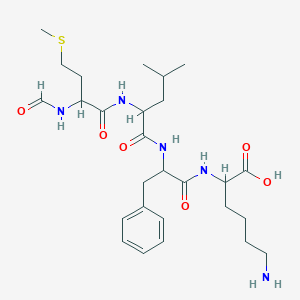
![[2-(Dimethylcarbamoyloxy)-5-ethylphenyl]-trimethylazanium iodide](/img/structure/B9845.png)
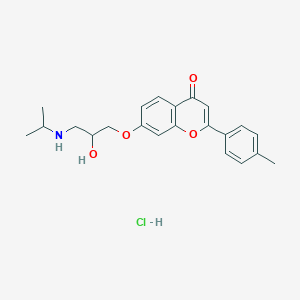
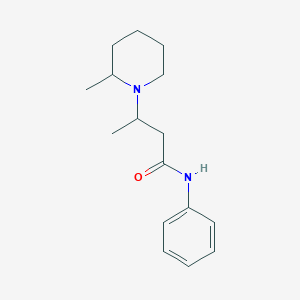
![6-Fluoro-2',5'-dioxo-2,3-dihydrospiro[chromene-4,4'-imidazolidine]-2-carboxamide](/img/structure/B9852.png)
